2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

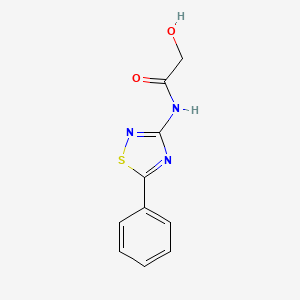

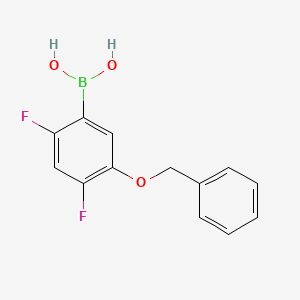

2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic ring that has been the subject of considerable interest in recent years for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

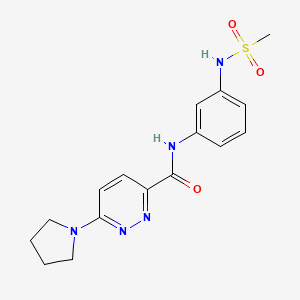

Research has demonstrated that derivatives of 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, specifically bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show potential in attenuating the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models, indicating their therapeutic potential in cancer treatment through GLS inhibition (Shukla et al., 2012).

Development of Novel Compounds

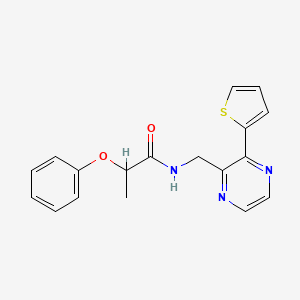

The synthesis of novel compounds featuring the thiadiazole moiety has been extensively explored. For instance, N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives were prepared through carbodiimide condensation, showcasing a convenient and fast method for their development. These compounds are characterized by their structural properties, suggesting a wide range of potential applications in scientific research (Yu et al., 2014).

Antimicrobial and Antiviral Activities

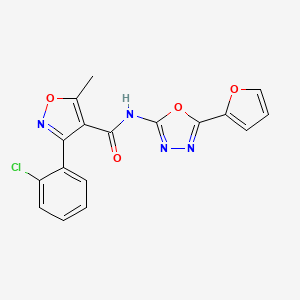

Derivatives of this compound have been evaluated for their antimicrobial, antifungal, and antiviral activities. A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed promising results against tobacco mosaic virus (TMV) and various bacterial strains such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, indicating their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Antioxidant, Antimicrobial, and Toxic Properties

Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and toxic properties. These studies offer insights into the chemical versatility and potential health-related applications of compounds featuring the thiadiazole moiety, highlighting their antioxidant efficiency and antimicrobial activity against various pathogens (Al-Khazragie et al., 2022).

Future Directions

Given the significant therapeutic potential of 1,3,4-thiadiazole derivatives, future research could focus on further exploring and optimizing the structure of these compounds to enhance their efficacy and safety profile . Additionally, more detailed studies on the synthesis, physical and chemical properties, and specific mechanisms of action of compounds like 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide would be beneficial.

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . This interaction can lead to changes in the function of these targets, potentially leading to the observed biological effects.

Biochemical Pathways

It’s known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This disruption can affect various biochemical pathways and have downstream effects on cellular function.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good absorption and distribution . The metabolism and excretion of this specific compound would need further study to be fully understood.

Result of Action

It’s known that thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound could have potential antimicrobial or anticancer effects.

properties

IUPAC Name |

2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-6-8(15)11-10-12-9(16-13-10)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEMHTFZOKKBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)

![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)